2-Chloro-2-(m-tolyl)acetamide

Regiochemistry Synthetic Intermediate Chemical Synthesis

Regiochemical purity is non-negotiable for SAR reproducibility. Unlike para- or unsubstituted analogs, this meta-tolyl regioisomer provides distinct electronic/steric profiles for nucleophilic substitutions and biological assays. - **Key Application:** Antifungal screening (Candida spp.) & VLCFA-inhibiting herbicide intermediates. - **Reactivity:** α-Chloro electrophile for amines/thiols; builds heterocyclic libraries. - **Supply:** NLT 98% purity; structural verification available.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
Cat. No. B12114217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-(m-tolyl)acetamide
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(=O)N)Cl
InChIInChI=1S/C9H10ClNO/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,1H3,(H2,11,12)
InChIKeyRTDPXDNYNKYRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2-(m-tolyl)acetamide Sourcing & Specifications


2-Chloro-2-(m-tolyl)acetamide (CAS: 1247486-46-9; C9H10ClNO; MW: 183.63 g/mol) is a halogenated α-chloroacetamide derivative characterized by a meta-tolyl aromatic substituent . The compound is commercially available for research purposes with a specified purity of ≥98% (NLT 98%) . As a member of the chloroacetamide class, which exhibits documented antifungal [1] and antimicrobial activities [2], this specific positional isomer (meta-substituted) offers a structurally defined building block for medicinal chemistry, agrochemical intermediate synthesis, and structure-activity relationship (SAR) investigations where regiochemical control is critical [3].

Regiochemically defined meta-tolyl isomer Enables precise structure–activity relationship studies where methyl position is critical.
Reactive α-chloroacetamide handle Supports nucleophilic substitution for heterocycle and analog library synthesis.
Class-level bioactivity context Reported antifungal and AChE inhibition data for related chloroacetamides inform SAR design.

Why 2-Chloro-2-(m-tolyl)acetamide Cannot Be Substituted


In procurement for SAR studies or multi-step synthetic routes, the direct substitution of 2-chloro-2-(m-tolyl)acetamide with unsubstituted 2-chloro-N-phenylacetamide or para-substituted isomers (e.g., 2-chloro-N-p-tolylacetamide) is not scientifically justified. The position of the methyl group on the aromatic ring (meta vs. para vs. ortho) dictates both the electronic environment and the steric accessibility of the reactive α-chloroacetamide moiety, which directly impacts nucleophilic substitution kinetics and downstream product yields [1]. Furthermore, the m-tolyl group is essential for modulating lipophilicity and target engagement in biological assays. Published data on related chloroacetamide derivatives demonstrate that even minor substituent changes (e.g., phenyl vs. p-tolyl) result in significantly different antifungal minimum inhibitory concentration (MIC) profiles against clinically relevant strains [2]. Therefore, sourcing the precise meta-tolyl regioisomer ensures reproducibility in patented synthetic routes and consistency in comparative biological evaluations where the methyl group position is a critical variable [3].

Target Isomer 2-Chloro-2-(m-tolyl)acetamide
Meta-substitution determines electronic and steric environment of the reactive α-chloroacetamide. Substituting the para isomer may shift reaction kinetics and product distribution.
Regiochemistry Meta vs. Para
Positional isomer change can alter lipophilicity and target engagement in biological assays. Published antifungal MIC profiles differ substantially between phenyl and p-tolyl analogs, indicating sensitivity to substitution pattern.
Synthetic Reproducibility Regioisomer Identity
Using the non-meta isomer in patented synthetic routes or SAR campaigns may not reproduce intended molecular architecture or biological readouts; regioisomer purity is essential for data consistency.

2-Chloro-2-(m-tolyl)acetamide Comparative Data


Regiochemistry: Meta-Tolyl vs. Para Substitution

2-Chloro-2-(m-tolyl)acetamide is the specific meta-substituted regioisomer of the chloro-N-tolylacetamide family. This distinguishes it from the more commonly synthesized and studied para-substituted analog, 2-chloro-N-p-tolylacetamide [1]. The substitution pattern alters the electron density distribution on the aromatic ring and the steric environment around the amide nitrogen, which can influence both its reactivity as an electrophile in nucleophilic substitution reactions and its potential binding interactions with biological targets [2]. While direct quantitative reactivity comparisons between meta and para isomers in identical conditions are not identified in the public domain for this specific derivative, the procurement of the pure meta-isomer ensures researchers are working with the exact building block required for patents and SAR studies exploring the effects of methyl group positioning .

Regioisomer comparison
Class-level inference
Meta-tolyl vs. para-tolyl substitution
Regioisomer identity controls reactivity and target binding context.
No direct quantitative reaction comparison data available; structure defines distinct chemical space.
Regiochemistry Synthetic Intermediate Chemical Synthesis

Antifungal Activity: Class MIC Data

While direct antifungal MIC data for 2-chloro-2-(m-tolyl)acetamide are not published in the public domain, class-level data for closely related α-chloroacetamides provide a quantitative benchmark for its potential. 2-Chloro-N-phenylacetamide, a structural analog lacking the methyl group, has demonstrated in vitro antifungal activity against fluconazole-resistant Candida spp. with reported MIC values ranging from 128 to 256 μg/mL [1]. In a separate study, a series of 22 novel chloroacetamide derivatives were screened, with compound 13 demonstrating an MIC of 10 mg/L against B. cereus and compounds 6 and 20 exhibiting EC50 values of 197.02 and 189.13 mg/L against C. albicans [2]. The addition of the meta-tolyl group in 2-chloro-2-(m-tolyl)acetamide is expected to modulate lipophilicity and target binding, making it a valuable candidate for SAR expansion of this antifungal scaffold [3].

Antifungal class MIC
Class-level inference
128–256 μg/mL (MIC)
EC50 range 189–197 mg/L for related derivatives vs. C. albicans
Class benchmark for antifungal SAR; target compound not directly tested.
Data from 2-chloro-N-phenylacetamide and 22 novel derivatives (reported MIC/EC50).
Antifungal Candida MIC

Acetylcholinesterase Inhibition Profile

The α-chloroacetamide class has been investigated for inhibition of acetylcholinesterase (AChE), a target relevant to both insecticides and certain neurological conditions. Publicly accessible bioactivity databases contain IC50 data for a range of structurally diverse α-chloroacetamides against AChE from various species. For example, a specific α-chloroacetamide derivative (ChEMBL3623566) exhibited an IC50 of 5860 nM against recombinant Anopheles gambiae (malaria mosquito) AChE after 10 minutes, and 1540 nM after 60 minutes [1]. Against human AChE, the same compound showed an IC50 of 2500 nM at 10 minutes and 1310 nM at 60 minutes [2]. These data establish a baseline inhibitory activity for the core scaffold. 2-Chloro-2-(m-tolyl)acetamide, possessing this same reactive chloroacetamide warhead but with a unique m-tolyl aromatic cap, presents an opportunity to probe how the meta-methyl substitution impacts AChE binding affinity and selectivity relative to the phenyl and other aryl-substituted analogs documented in these datasets .

AChE inhibition IC50
Class-level inference
1540–5860 nM (IC50)
Human AChE: 1310–2500 nM; Anopheles AChE: 1540–5860 nM
Micromolar inhibition baseline for α-chloroacetamide class; m-tolyl probe may shift potency.
Values for a structural analog (ChEMBL3623566); target compound not directly tested.
Acetylcholinesterase Inhibition Antimalarial IC50

VLCFA Inhibitor Herbicidal Profile

The chloroacetamide class is a well-established group of herbicides that function by inhibiting very-long-chain fatty acid (VLCFA) elongase, a key enzyme in plant lipid biosynthesis [1]. Commercial chloroacetamide herbicides (e.g., alachlor, metolachlor) are widely used for pre-emergence weed control. However, a known limitation of some earlier derivatives is their potential for dermal irritation and lack of crop selectivity [2]. Patents describe efforts to develop new chloroacetamide derivatives with improved selectivity and reduced irritant properties [3]. The m-tolyl substitution pattern on 2-chloro-2-(m-tolyl)acetamide presents a distinct chemical space compared to the dialkyl-substituted phenyl rings common in commercial herbicides. This structural divergence makes the compound a valuable intermediate for synthesizing and screening new analogs that may circumvent the known limitations of the class while maintaining VLCFA inhibition.

Herbicide VLCFA context
Class-level inference
Chloroacetamide VLCFA elongase inhibition
Commercial examples (alachlor, metolachlor) show known selectivity/irritation limits
Provides a distinct m-tolyl scaffold for novel herbicide analog synthesis.
Data from patent/class review; target compound activity not directly characterized.
Herbicide VLCFA Inhibitor Agrochemical

2-Chloro-2-(m-tolyl)acetamide Application Scenarios


Antifungal & Antimicrobial SAR Expansion

Procure 2-chloro-2-(m-tolyl)acetamide as a key building block to synthesize novel α-chloroacetamide derivatives for antifungal screening. This compound allows exploration of the impact of meta-substitution on the aryl ring, a structural variable that differs from the more common para-substituted and unsubstituted analogs used in published studies [1]. By using this specific isomer, research teams can generate new intellectual property and potentially improve upon the class MICs of 128-256 μg/mL against Candida spp. and EC50 values of 189-197 mg/L against C. albicans observed for related derivatives [2].

VLCFA-Inhibiting Herbicide Intermediate

Utilize 2-chloro-2-(m-tolyl)acetamide as a starting material or intermediate in the synthesis of novel pre-emergence herbicide candidates. The m-tolyl group offers a distinct substitution pattern for exploring SAR around the chloroacetamide herbicide core, which functions by inhibiting very-long-chain fatty acid (VLCFA) elongase [3]. Research efforts can focus on leveraging this unique structure to develop compounds with improved crop selectivity and reduced dermal irritation, addressing limitations noted in prior chloroacetamide herbicide patents [4].

Heterocycle Synthesis via Nucleophilic Substitution

Employ 2-chloro-2-(m-tolyl)acetamide as a reactive electrophile in nucleophilic substitution reactions to construct more complex heterocyclic frameworks. The reactivity of the α-chloro group can be exploited to introduce diverse nucleophiles (e.g., amines, thiols), while the m-tolyl group serves as a regio-defined substituent for subsequent functionalization or as a lipophilic anchor in the final target molecules [5]. This is particularly valuable for building compound libraries for drug discovery or materials science applications.

Application
Selection Property
Validation Focus
Antifungal scaffold SAR exploration
Meta-tolyl regioisomer for substituent effect studies
In vitro MIC and target engagement assays
Novel VLCFA herbicide intermediate
Distinct m-tolyl substitution vs. dialkyl-phenyl herbicides
VLCFA elongation inhibition and crop selectivity screening
Heterocyclic library synthesis
Reactive α-chloro group for nucleophilic displacement
Reaction yield and regiochemical fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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